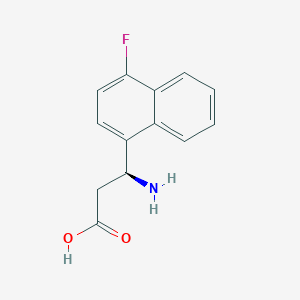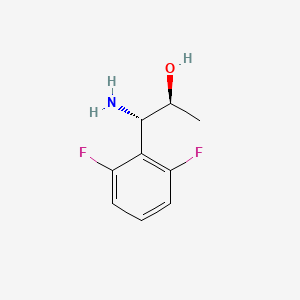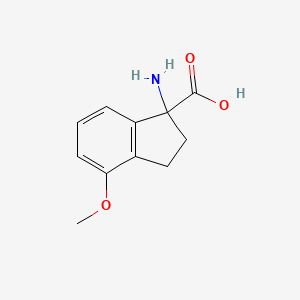
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound features an amino group, a hydroxyl group, and a brominated aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the para position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the ethan-1-OL position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Results in de-brominated or de-hydroxylated products.
Substitution: Yields various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The brominated aromatic ring can participate in π-π interactions, further influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-OL
- (S)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL
- (S)-2-Amino-2-(4-nitro-3-methylphenyl)ethan-1-OL
Uniqueness
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and nitro analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-bromo-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clave InChI |
PKEVZSCQCTWTLB-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@@H](CO)N)Br |
SMILES canónico |
CC1=C(C=CC(=C1)C(CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)
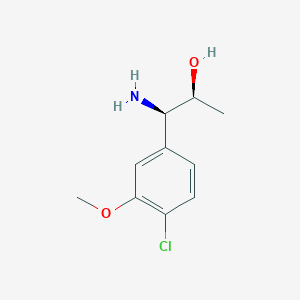
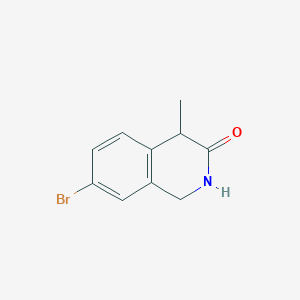
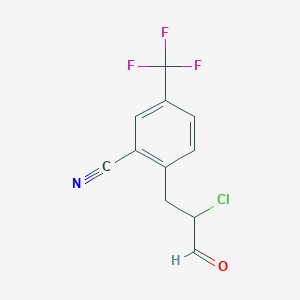


![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)
![7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid](/img/structure/B15234268.png)

![Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15234279.png)
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)
